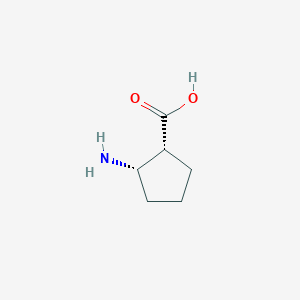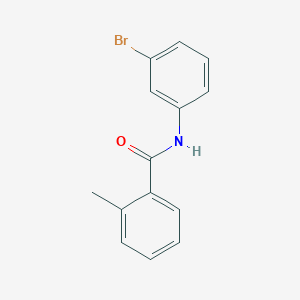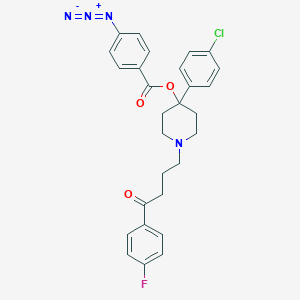
Haloperidol 4-azidobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Haloperidol 4-azidobenzoate is a chemical compound that is used in scientific research to study the mechanism of action and biochemical and physiological effects of haloperidol, an antipsychotic drug. This compound is synthesized through a specific method and has various advantages and limitations for lab experiments.
Wirkmechanismus
Haloperidol is an antipsychotic drug that works by blocking dopamine receptors in the brain. Haloperidol 4-azidobenzoate acts as a photoaffinity label for these dopamine receptors, allowing researchers to study their interaction with haloperidol. When activated by light, the compound binds to the dopamine receptors and forms a covalent bond, allowing researchers to identify and study the proteins that interact with haloperidol.
Biochemische Und Physiologische Effekte
Haloperidol 4-azidobenzoate has various biochemical and physiological effects on the brain. When activated by light, the compound binds to dopamine receptors and disrupts their normal function. This can lead to changes in neurotransmitter release and neuronal activity, which can affect behavior and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
Haloperidol 4-azidobenzoate has several advantages and limitations for lab experiments. One advantage is that it allows researchers to study the mechanism of action and biochemical and physiological effects of haloperidol in a more precise and targeted manner. However, one limitation is that the compound can only be activated by light, which limits the types of experiments that can be performed.
Zukünftige Richtungen
There are several future directions for the use of Haloperidol 4-azidobenzoate in scientific research. One direction is to study the interaction of haloperidol with other proteins in the brain, such as G-protein-coupled receptors and ion channels. Another direction is to develop new photoaffinity labels that can be activated by different wavelengths of light, which would allow for more diverse experiments to be performed. Additionally, researchers could explore the use of Haloperidol 4-azidobenzoate in animal models of psychiatric disorders to better understand the underlying mechanisms of these disorders.
Synthesemethoden
Haloperidol 4-azidobenzoate is synthesized through a specific method involving the reaction of haloperidol with 4-azidobenzoic acid. The reaction takes place in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain Haloperidol 4-azidobenzoate.
Wissenschaftliche Forschungsanwendungen
Haloperidol 4-azidobenzoate is used in scientific research to study the mechanism of action and biochemical and physiological effects of haloperidol. This compound acts as a photoaffinity label, which means that it can bind to specific proteins and be activated by light. By using this compound, researchers can identify and study the proteins that interact with haloperidol in the brain.
Eigenschaften
CAS-Nummer |
117345-85-4 |
|---|---|
Produktname |
Haloperidol 4-azidobenzoate |
Molekularformel |
C28H26ClFN4O3 |
Molekulargewicht |
521 g/mol |
IUPAC-Name |
[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] 4-azidobenzoate |
InChI |
InChI=1S/C28H26ClFN4O3/c29-23-9-7-22(8-10-23)28(37-27(36)21-5-13-25(14-6-21)32-33-31)15-18-34(19-16-28)17-1-2-26(35)20-3-11-24(30)12-4-20/h3-14H,1-2,15-19H2 |
InChI-Schlüssel |
ZMHKRNQMMRWKIP-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)N=[N+]=[N-])CCCC(=O)C4=CC=C(C=C4)F |
Kanonische SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)N=[N+]=[N-])CCCC(=O)C4=CC=C(C=C4)F |
Andere CAS-Nummern |
117345-85-4 |
Synonyme |
azido-haloperidol haloperidol 4-azidobenzoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




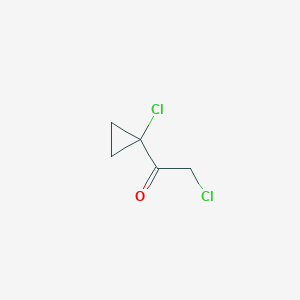

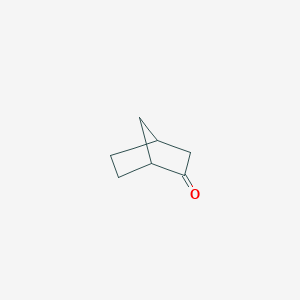
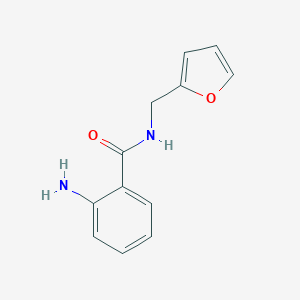
![[(3S,8R,9S,10R,13S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B56634.png)
